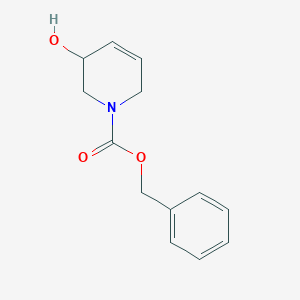

Benzyl 3-hydroxy-3,6-dihydropyridine-1(2h)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

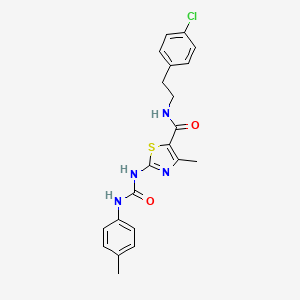

Benzyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate, abbreviated as BHPC, is a synthetic compound that has been studied for its potential therapeutic applications. BHPC is an analog of the naturally occurring compound pyridoxal 5'-phosphate (PLP), and has been found to have similar biochemical and physiological effects as PLP. This compound has been studied for its potential use in the treatment of various diseases and disorders, including cancer, diabetes, and Alzheimer's disease.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Benzyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate serves as a precursor or intermediate in the synthesis of complex compounds. For instance, it has been involved in the synthesis of lanthanide-based coordination polymers, which are characterized by their photophysical properties. These compounds exhibit potential for applications in light harvesting and luminescence, with specific lanthanide complexes showing bright green luminescence efficiencies and long excited state lifetimes (Sivakumar et al., 2011).

Photocarboxylation

The compound has also been utilized in photocarboxylation processes. A study demonstrated a visible-light-mediated carboxylation of benzylic C–H bonds with CO2, leading to the synthesis of various carboxylic acids under metal-free conditions. This innovative approach provides a green chemistry alternative for the functionalization of molecules, highlighting its potential in synthetic organic chemistry (Meng et al., 2019).

Glycosylation Studies

In the field of biochemistry, derivatives of benzyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate have been explored for their role in glycosylation reactions. Research involving Arabidopsis glycosyltransferases toward benzoates demonstrated the importance of these compounds in the modification of natural products, offering insights into the metabolic pathways and potential for engineering plant metabolism (Lim et al., 2002).

Catalysis

The compound finds application in catalysis, particularly in the Au(I)-catalyzed intramolecular hydrofunctionalization of allenes. This catalytic process allows for the efficient synthesis of various heterocyclic compounds, demonstrating the versatility and utility of benzyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate in organic synthesis (Zhang et al., 2006).

Medicinal Chemistry

In medicinal chemistry, derivatives of benzyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate have been synthesized and evaluated for their biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This underscores the compound's potential as a building block in the development of new therapeutics (ANISETTI & Reddy, 2017).

Propiedades

IUPAC Name |

benzyl 3-hydroxy-3,6-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-7,12,15H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFYFSOPRCBOMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CN1C(=O)OCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-hydroxy-3,6-dihydropyridine-1(2h)-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Chlorophenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine](/img/structure/B2889990.png)

![1-[6-(1H-1,2,3-Benzotriazol-1-yl)hexyl]-1H-1,2,3-benzotriazole](/img/structure/B2889992.png)

![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2889995.png)

![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B2890001.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide](/img/structure/B2890004.png)

![(Z)-methyl 2-(6-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890006.png)